8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
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Overview
Description
A 53385 is a biochemical.
Scientific Research Applications
Pharmacological Properties
A study conducted by Plattner et al. (1984) explored the pharmacological properties of a series of substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazoles, including the specific compound of interest. They evaluated these compounds for their saluretic and uricosuric properties across different animal species. Interestingly, they found that the enantiomers of this compound exhibited distinct activities, with one enantiomer showing diuretic and saluretic activity, and both enantiomers displaying uricosuric activity. These findings highlight the compound's potential applications in diuretic and uricosuric therapies Plattner et al., 1984.
Anticonvulsant Activity
Narayana et al. (2006) synthesized novel derivatives of the compound , demonstrating significant anticonvulsant activity. This study indicates the potential of this compound as a base for developing anticonvulsant drugs Narayana et al., 2006.
Synthesis and Biological Evaluation
Thakral et al. (2022) synthesized derivatives of halogenatedphenyl benzoxazole carboxylic acids, including compounds structurally related to the compound of interest, for evaluation as anti-inflammatory and cytotoxic agents. This research underscores the importance of structural modifications in benzoxazole derivatives for enhancing biological activities Thakral et al., 2022.
Potential in Antibacterial Applications
Research by Matsumoto et al. (1984) on pyridonecarboxylic acids, which are structurally related to the compound , revealed significant antibacterial properties. These findings suggest that structural analogs of the compound may have potential applications in antibacterial therapies Matsumoto et al., 1984.
Synthesis Methods
Several studies have focused on synthesizing and modifying compounds similar to 8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid. For instance, Kumar et al. (2005) developed a microwave-assisted method for synthesizing 2-substituted benzoxazoles from carboxylic acids, which could potentially be applied to the synthesis of our compound of interest Kumar et al., 2005.
properties
CAS RN |
90247-08-8 |
---|---|
Product Name |
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid |
Molecular Formula |
C16H9ClFNO4 |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C16H9ClFNO4/c17-12-14-7(6-11(22-14)16(20)21)5-9-13(19-23-15(9)12)8-3-1-2-4-10(8)18/h1-5,11H,6H2,(H,20,21) |
InChI Key |
CGWOIHAQZNLJFD-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
90247-09-9 (potassium salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro(3,2-f)-1,2-benzisoxazole-6-carboxylate A 56234 A 56234, potassium salt A-56234 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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